![molecular formula C24H30N2OS B2580378 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034617-49-5](/img/structure/B2580378.png)
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The tetrahydro-2H-thiopyran-4-yl group is a six-membered ring containing a sulfur atom . The piperidin-4-yl group is a six-membered ring containing a nitrogen atom. The biphenyl-4-carboxamide group consists of two benzene rings connected by a single bond, with a carboxamide group attached to one of the rings.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple functional groups could result in a variety of potential interactions with other molecules.Scientific Research Applications
Medicinal Chemistry and Drug Development
Antitumor Activity: Tetrahydro-2H-thiopyran-4-one derivatives have been characterized for their antitumor properties . Researchers have explored their potential as inhibitors of specific enzymes involved in cancer progression.
Antibacterial and Antifungal Properties: Certain tetrahydro-2H-thiopyran-4-one derivatives exhibit antibacterial and antifungal activity . These compounds could serve as leads for developing novel antimicrobial agents.
β-Secretase Inhibition: Some derivatives have shown promise as inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease pathogenesis . Targeting BACE1 is crucial for preventing amyloid plaque formation.
Organic Synthesis
Radical Annulation Reactions: An unconventional [1+1+1+1+1+1] annulation process has been developed for constructing tetrahydro-2H-thiopyran 1,1-dioxides . Rongalite acts as a tethered C-S synthon in this reaction, providing triple C1 units and serving as a source of sulfone. Mechanistic investigations reveal two distinct carbon-increasing models.
Materials Science
Nitroxyl Radicals and Electrochromic Materials: Tetrahydro-2H-thiopyran-4-one derivatives are valuable reagents for preparing stable free nitroxyl radicals and electrochromic materials . These materials find applications in sensors, displays, and smart windows.
Photosensitive Semiconductors: Researchers have explored tetrahydro-2H-thiopyran-4-one derivatives as components in photosensitive semiconductors . These materials could enhance the efficiency of optoelectronic devices.
Chemical Biology
Dipeptide Synthesis: Tetrahydro-2H-thiopyran-4-one has been utilized in condensation reactions for dipeptide synthesis . This compound serves as a building block for peptide-based drug design.
Spiroimidazolones and Tetrahydrocarbazoles: The compound has found applications in the synthesis of spiroimidazolones and tetrahydrocarbazoles . These structural motifs are relevant in drug discovery and natural product analogs.
Safety and Hazards
properties
IUPAC Name |
4-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2OS/c27-24(22-8-6-21(7-9-22)20-4-2-1-3-5-20)25-18-19-10-14-26(15-11-19)23-12-16-28-17-13-23/h1-9,19,23H,10-18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQWBBROEWPUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide |
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